4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid typically involves multiple steps:
Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.
Attachment of the Phenyl Group: The tricyclo[3.3.1.1~3,7~]decane is then reacted with a phenyl group through a Friedel-Crafts alkylation reaction.
Formation of the Tetrahydropyrimidin-5(2H)-ylidene Moiety: This involves the condensation of urea with the phenyl-tricyclo[3.3.1.1~3,7~]decane derivative.
Methoxylation and Benzoic Acid Attachment: The final steps include methoxylation and the attachment of the benzoic acid group through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the tetrahydropyrimidin-5(2H)-ylidene moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride (AlCl₃) for electrophilic substitutions and bases like sodium hydroxide (NaOH) for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound’s interactions with various biomolecules are of interest. It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Adapalene: A compound with a similar tricyclo[3.3.1.1~3,7~]decane structure, used in dermatology.
Benzoic Acid Derivatives: Compounds like 4-methoxybenzoic acid share structural similarities and are used in various chemical applications.
Uniqueness
What sets 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid apart is its combination of the tricyclo[3.3.1.1~3,7~]decane moiety with the tetrahydropyrimidin-5(2H)-ylidene and benzoic acid groups, providing a unique set of chemical and biological properties.
This detailed overview highlights the complexity and potential of 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid in various scientific fields
Properties
Molecular Formula |
C36H34N2O7 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
4-[[4-[(Z)-[1-[4-(2-adamantyl)phenyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C36H34N2O7/c1-44-31-18-21(4-11-30(31)45-19-20-2-5-25(6-3-20)35(41)42)17-29-33(39)37-36(43)38(34(29)40)28-9-7-24(8-10-28)32-26-13-22-12-23(15-26)16-27(32)14-22/h2-11,17-18,22-23,26-27,32H,12-16,19H2,1H3,(H,41,42)(H,37,39,43)/b29-17- |
InChI Key |
RJDNRFYNSPNKET-RHANQZHGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C4C5CC6CC(C5)CC4C6)OCC7=CC=C(C=C7)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C4C5CC6CC(C5)CC4C6)OCC7=CC=C(C=C7)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.